REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][NH:8]2)=[CH:4][CH:3]=1.[C:11]([O:17][CH2:18][CH3:19])(=[O:16])[CH2:12][C:13]([CH3:15])=O.S([O-])([O-])(=O)=O.[Ca+2].C(O)(=O)C>C(O)C>[NH:8]1[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([NH:1][C:13]([CH3:15])=[CH:12][C:11]([O:17][CH2:18][CH3:19])=[O:16])[CH:10]=2)[CH:6]=[N:7]1 |f:2.3|
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Name
|
|
Quantity
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40 g
|
Type
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reactant
|
Smiles
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NC1=CC=C2C=NNC2=C1
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
70.37 g
|
Type
|
reactant
|
Smiles
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C(CC(=O)C)(=O)OCC
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ca+2]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ca+2]
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ca+2]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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NC1=CC=C2C=NNC2=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was heated
|
Type
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ADDITION
|
Details
|
was added
|
Type
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TEMPERATURE
|
Details
|
to reflux the reaction mixture for an additional 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The solid was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate subjected to rotary evaporation
|
Type
|
ADDITION
|
Details
|
Ethanol was added
|
Type
|
TEMPERATURE
|
Details
|
the slurry cooled in a refrigerator
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexanes
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC2=CC=C(C=C12)NC(=CC(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62.19 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |